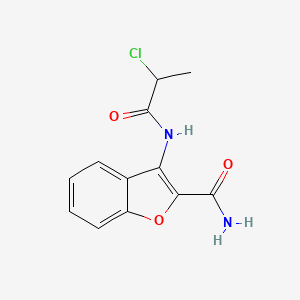

3-(2-Chloropropanamido)benzofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

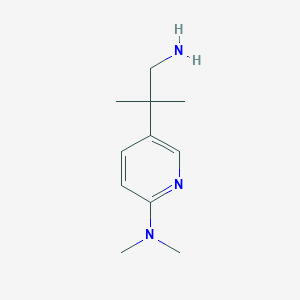

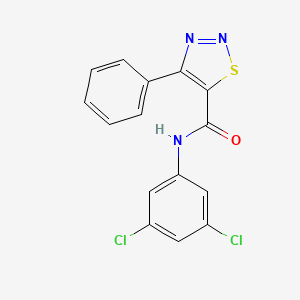

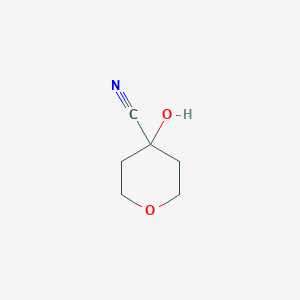

3-(2-Chloropropanamido)benzofuran-2-carboxamide is a compound with the molecular formula C12H11ClN2O3 and a molecular weight of 266.68. It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature and have strong biological activities . Benzofuran and its derivatives are found in many natural products and synthetic compounds with a wide range of biological and pharmacological applications .

Synthesis Analysis

The synthesis of benzofuran derivatives often involves the use of palladium catalysis to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . The directing group cleavage and further diversification of the C3-arylated benzofuran products can be achieved in a single synthetic operation through the utilization of a one-pot, two-step transamidation procedure .Molecular Structure Analysis

The molecular structure of this compound is composed of a benzofuran ring fused with a 2-chloropropanamido group. Benzofuran is a heterocyclic compound with a core structure of a benzene ring fused to a furan . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom .Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For example, they can undergo palladium-catalyzed cross-coupling reactions with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl . They can also undergo reactions to form different heteroaromatic moieties using a catalytic protocol .科学的研究の応用

Antimicrobial and Anti-inflammatory Applications

A series of new benzofuran carboxamide derivatives have been synthesized and evaluated for their in vitro antimicrobial and anti-inflammatory activities . These compounds, characterized by various spectroscopic techniques, exhibited significant antimicrobial properties against pathogens and showed potential as anti-inflammatory agents. Such findings suggest these derivatives could serve as a foundation for developing new therapeutic agents with improved efficacy against infections and inflammation-related disorders (Lavanya, Sribalan, & Padmini, 2017).

Synthesis and Evaluation Techniques

Advancements in synthesis methods, like the microwave-assisted one-pot parallel approach , have enabled the efficient creation of benzofuran-2-carboxamide derivatives. This technique not only speeds up the synthesis process but also aids in the discovery of compounds with notable anti-inflammatory, analgesic, and antipyretic properties. The rapid synthesis and evaluation of these derivatives allow for the quick identification of potential therapeutic agents (Xie et al., 2014).

Antitumor Activities

Research into benzofuran carboxamide derivatives has also uncovered their antiproliferative effects on tumor cell lines . These effects are attributed to the compounds' ability to induce cell death through mechanisms including apoptosis. Certain derivatives have shown selectivity towards specific cancer cell lines, indicating the potential for targeted cancer therapies. This area of research highlights the versatility of benzofuran carboxamide derivatives in developing new anticancer strategies (Hranjec et al., 2013).

Material Science and Chemical Properties

Beyond biomedical applications, benzofuran carboxamide derivatives have been explored for their chemical properties and applications in material science . Studies focusing on their structural optimization, molecular docking, and spectroscopic properties provide insight into their potential utility in creating novel materials with specific desired properties. These investigations contribute to our understanding of the multifaceted roles that such compounds can play in both medicine and technology (Sagaama et al., 2020).

将来の方向性

Benzofuran derivatives, including 3-(2-Chloropropanamido)benzofuran-2-carboxamide, have potential applications in many aspects of pharmaceutical research due to their strong biological activities . They are potential natural drug lead compounds and have attracted the attention of chemical and pharmaceutical researchers worldwide . Future research may focus on exploring new areas to improve human health and reduce suffering .

作用機序

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran derivatives have been shown to interact with their targets in a variety of ways, often leading to changes in cellular function or viability . For example, some benzofuran derivatives have been shown to inhibit the growth of cancer cells .

Biochemical Pathways

These could potentially include pathways involved in cell growth and proliferation, oxidative stress response, and viral replication .

Result of Action

Given the biological activities associated with benzofuran compounds, it is likely that the compound could have a variety of effects, potentially including inhibition of cell growth, induction of oxidative stress, and inhibition of viral replication .

特性

IUPAC Name |

3-(2-chloropropanoylamino)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O3/c1-6(13)12(17)15-9-7-4-2-3-5-8(7)18-10(9)11(14)16/h2-6H,1H3,(H2,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUSXAXPGLVUUCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(OC2=CC=CC=C21)C(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(aminosulfonyl)phenyl]-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-methylbutanamide](/img/structure/B2986368.png)

![Ethyl 2-[4-[butyl(ethyl)sulfamoyl]benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2986373.png)

![methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2986380.png)

![4-[4-(azepan-1-yl)-3-nitro-phenyl]-2H-phthalazin-1-one](/img/structure/B2986385.png)

![3-[2-(Furan-2-YL)-1,3-thiazol-4-YL]propanoic acid](/img/structure/B2986387.png)

![[1-(4-Methylphenyl)sulfonylpiperidin-2-yl]methanol](/img/structure/B2986389.png)